molecular formula C16H20O3 B1323886 trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-70-1

trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No. B1323886
M. Wt: 260.33 g/mol
InChI Key: ICLZGZSRHXXNBG-GXTWGEPZSA-N
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Description

Trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, also known as trans-2-MPCA, is an organic compound belonging to the class of carboxylic acids. It is a cyclic compound with a molecular formula C13H18O3. Its structure consists of a five-membered ring with two methylphenyl groups and a carboxylic acid group attached to the ring. Trans-2-MPCA is a colorless, crystalline solid with a melting point of 77-78°C. It is soluble in water and organic solvents.

Scientific Research Applications

Photochemistry Applications

The photochemistry of similar cyclohexane carboxylic acids has been studied, focusing on their reactions under photolysis conditions. For example, cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids, closely related in structure, have been synthesized and their photochemical reactions explored (Brown, 1964). These studies contribute to understanding the photochemical behavior of complex organic compounds, which can be relevant in various scientific and industrial applications.

ACE Inhibitor Development

Research has been conducted on cyclohexane carboxylic acid derivatives as potential Angiotensin-Converting Enzyme (ACE) inhibitors. For instance, hydroxamic derivatives of cyclohexane series showed significant inhibitory activity against ACE (Turbanti et al., 1993). Such studies are crucial in the development of new pharmaceuticals for managing conditions like hypertension.

Mass Spectrometry and Molecular Structure Analysis

Cyclohexane carboxylic acids have been subject to mass spectrometry to understand their molecular structure and fragmentation patterns. This analysis is vital for identifying and characterizing compounds in various fields, including organic chemistry and pharmacology. For example, the mass spectra of different cyclohexane carboxylic acids were studied to understand their fragmentation behavior (Bekkum et al., 2010).

Pharmaceutical Applications

Research on cyclohexane carboxylic acid derivatives also focuses on their pharmaceutical applications. For instance, their conversion into tertiary aminoalkyl esters has been explored for their potential pharmacological properties, including antispasmodic activity (Veer & Oud, 2010). This kind of research aids in the discovery and development of new therapeutic agents.

Crystallography and Stereochemistry

The study of crystal structures and stereochemistry of cyclohexane carboxylic acid derivatives provides insights into their physical and chemical properties. For instance, research has been done on the crystal structures of inclusion compounds of these acids, contributing to the understanding of molecular interactions and crystal engineering (Csöregh et al., 1992).

Environmental and Analytical Chemistry

Cyclohexane carboxylic acid derivatives are also studied in the context of environmental and analytical chemistry. For example, methods have been developed for monitoring metabolites of these compounds in human urine, which is essential for assessing exposure to certain environmental contaminants (Arrebola et al., 1999).

properties

IUPAC Name

(1R,2S)-2-[2-(2-methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11-6-2-4-8-13(11)15(17)10-12-7-3-5-9-14(12)16(18)19/h2,4,6,8,12,14H,3,5,7,9-10H2,1H3,(H,18,19)/t12-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLZGZSRHXXNBG-GXTWGEPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)C[C@@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301152051
Record name rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS RN

735274-70-1
Record name rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735274-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301152051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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